Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate
Overview
Description
“Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate” is a chemical compound . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate” involves several steps . The process typically involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Molecular Structure Analysis
The molecular structure of “Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate” is complex . It consists of a pyridin-2-yl group, a difluoromethoxy group, and a tert-butyl group .
Chemical Reactions Analysis
“Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate” can undergo various chemical reactions . For example, it can be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Physical And Chemical Properties Analysis
“Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate” is a solid at room temperature . Its molecular weight is 308.71 .
Scientific Research Applications
Synthesis and Chemical Properties
- A study details a two-step synthesis process for creating 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, utilizing tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines, offering insights into efficient synthesis methods from commercially available materials (Scott, 2006).
Applications in Organic Chemistry
- Research on tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate explores its use in palladium-catalyzed coupling reactions with various substituted arylboronic acids, highlighting its potential in the field of organic synthesis (Wustrow & Wise, 1991).
Photoredox Catalysis
- A 2022 study reports the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones, which broadens the applications of photocatalyzed protocols in chemistry (Wang et al., 2022).
Crystallography and Molecular Structure
- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate reveals insights into isomorphous crystal structures, focusing on simultaneous hydrogen and halogen bonds on carbonyl groups, contributing to the understanding of molecular interactions and crystallography (Baillargeon et al., 2017).
Synthesis of Complex Molecules
- The synthesis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, along with its structural characterization, provides insights into the nature of interactions and molecular environments crucial for the synthesis of complex molecules (Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF2N2O3/c1-12(2,3)20-11(18)17-6-7-9(13)8(4-5-16-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNUJPLTBEXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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